Manganese(III)-catalyzed aerobic oxidation of 1,2-diphenylpyrazolidine-3,5-dione derivatives, particularly 4-alkyl substituted ones, yields the corresponding 4-hydroperoxy derivatives in good to excellent yields [, ]. This reaction showcases the compound's susceptibility to oxidation at the 4-position.
1,2-Diphenylpyrazolidine-3,5-dione derivatives readily undergo bromination with N-bromosuccinimide (NBS) in acetic acid []. This reaction proceeds quantitatively, forming the corresponding 4-bromo derivatives.
1,2-Diphenylpyrazolidine-3,5-dione can be employed as a building block for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives via a one-pot, four-component reaction [, ]. This reaction utilizes ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate as reagents, with ammonium acetate acting as both a reactant and a catalyst.
The synthesis of novel 4,4-spirocycloalkenic 1,2-diphenylpyrazolidine-3,5-dione derivatives can be achieved through ring-closing metathesis reactions []. This highlights the potential for using 1,2-diphenylpyrazolidine-3,5-dione in developing complex spirocyclic structures.
1,2-Diphenylpyrazolidine-3,5-dione can be further functionalized by reacting it with polyfluoroalkyl-containing 2- and 3-oxo esters []. This reaction allows for the introduction of fluorine-containing groups, potentially influencing the physicochemical properties of the resulting molecules.
1,2-Diphenylpyrazolidine-3,5-dione is an organic compound belonging to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is also known as phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) that has been used for its analgesic and anti-inflammatory properties. The chemical formula for 1,2-diphenylpyrazolidine-3,5-dione is and it has a molecular weight of 252.26 g/mol .
1,2-Diphenylpyrazolidine-3,5-dione is classified as:
The synthesis of 1,2-diphenylpyrazolidine-3,5-dione can be achieved through several methods. One notable method involves the following steps:
Technical details of the synthesis include:
1,2-Diphenylpyrazolidine-3,5-dione participates in various chemical reactions:
The mechanism of action of 1,2-diphenylpyrazolidine-3,5-dione primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
1,2-Diphenylpyrazolidine-3,5-dione has several scientific uses:
1,2-Diphenylpyrazolidine-3,5-dione represents a structurally significant heterocyclic compound within medicinal chemistry and organic synthesis. Characterized by a five-membered pyrazolidine core bearing two phenyl substituents at the N-1 and N-2 positions and ketone groups at C-3 and C-5, this molecule serves as a fundamental scaffold for numerous pharmacologically active derivatives. Its structural features—including a planar diketopyrazolidine ring, conjugated system, and capacity for hydrogen bonding—underpin its chemical behavior and biological interactions. The compound exemplifies the broader class of 3,5-pyrazolidinediones, which have demonstrated substantial importance in anti-inflammatory, analgesic, and anticancer applications despite historical challenges associated with specific derivatives.
Table 1: Fundamental Chemical Identifiers of 1,2-Diphenylpyrazolidine-3,5-dione
Property | Value |
---|---|
Systematic IUPAC Name | 1,2-diphenylpyrazolidine-3,5-dione |
CAS Registry Number | 2652-77-9 |
Molecular Formula | C₁₅H₁₂N₂O₂ |
Molecular Weight | 252.27 g/mol |
Synonyms | Diphenyldiketopyrazolidine; 1,2-Diphenyl-3,5-pyrazolidinedione; DA 339; Difenildichetopirazolidina; Aurora KA-3848 |
The systematic IUPAC name 1,2-diphenylpyrazolidine-3,5-dione precisely defines this molecule’s architecture: a pyrazolidine heterocycle (a five-membered ring containing two adjacent nitrogen atoms) substituted at both nitrogen atoms with phenyl groups and featuring carbonyl groups (dione) at positions 3 and 5 [6]. The core pyrazolidine ring adopts a predominantly planar conformation due to conjugation between the nitrogen lone pairs and the carbonyl π-systems. This planarity is further stabilized by the delocalization extending into the N-phenyl rings, creating an extended conjugated system that significantly influences both the compound’s spectroscopic properties and chemical reactivity [5].
Key structural parameters include a density of 1.312 g/cm³, a melting point range of 180–183°C, and a boiling point of 380.5°C at 760 mmHg [6]. The molecule’s polarity, evidenced by a calculated polar surface area (PSA) of 40.62 Ų and a partition coefficient (LogP) of approximately 2.50, indicates moderate lipophilicity suitable for crossing biological membranes [6]. Spectroscopic characterization is unambiguous: Infrared spectroscopy reveals strong carbonyl stretching vibrations near 1700–1750 cm⁻¹, while ¹³C NMR displays distinct signals for the two equivalent carbonyl carbons (~170–180 ppm) and characteristic aromatic carbon resonances [7]. The SMILES notation (C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3) and InChIKey (XDPKQGKEOCYMQC-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics applications [5].
The exploration of pyrazolidinedione chemistry began in earnest during the early 20th century, with Tsumaki reporting foundational synthetic routes in 1931 involving the condensation of diethyl malonate with hydrazobenzene under basic conditions [6]. This established the core synthetic strategy for generating the 3,5-dioxopyrazolidine scaffold. However, the true therapeutic significance of this heterocyclic system emerged in the late 1940s with the discovery and clinical introduction of phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) [2].
Phenylbutazone, bearing a butyl side-chain at the C4 position of the parent 1,2-diphenylpyrazolidine-3,5-dione structure, represented a landmark development as one of the first potent non-steroidal anti-inflammatory drugs (NSAIDs). Its introduction in 1949 revolutionized the treatment of rheumatoid arthritis and gout, showcasing the potential of pyrazolidinedione derivatives as anti-inflammatory and analgesic agents [2]. This discovery spurred intensive research into structure-activity relationships (SAR) within this chemical class. Subsequent investigations explored diverse C4 substitutions, including alkylidene variations (e.g., 4-(butan-2-ylidene)-1,2-diphenylpyrazolidine-3,5-dione, CAS 4-24-0) and unsaturated analogs (e.g., 4-but-2-enyl-1,2-diphenyl-pyrazolidine-3,5-dione, CAS 2224-07-9), aiming to optimize potency while mitigating toxicity profiles [9]. The historical trajectory underscores 1,2-diphenylpyrazolidine-3,5-dione's role as the essential pharmacophore from which numerous therapeutically targeted derivatives were designed.
Within heterocyclic chemistry, 1,2-diphenylpyrazolidine-3,5-dione occupies a privileged position due to its synthetic versatility and multifaceted non-covalent interaction capabilities. The molecule serves as a versatile synthon, enabling access to complex structures via reactions at the C4 position (electrophilic substitution), the nitrogen atoms (alkylation/acylation), or the carbonyl groups (nucleophilic addition) [7]. The presence of the two phenyl rings facilitates critical π-π stacking interactions with biological targets, such as enzyme active sites or receptor pockets, while the carbonyl groups act as hydrogen bond acceptors, enabling precise molecular recognition [4]. This combination of hydrophobic (phenyl rings) and polar (carbonyls) domains renders the scaffold highly adaptable in drug design.
Recent research highlights its expanding pharmacological relevance beyond traditional NSAID applications. Notably, pyrazolidinedione derivatives, including the parent 1,2-diphenyl structure and its 1-phenyl analog, demonstrate promising in vitro anticancer activity. Studies using the MCF-7 breast cancer cell line reveal a dose-dependent reduction in cell proliferation, with a 40 µM concentration achieving approximately 50% cell death after 24 hours of exposure [7]. This bioactivity underscores the scaffold's potential for repurposing in oncology drug discovery. Furthermore, the molecule’s ability to engage in π-π stacking enhances its utility in material science, particularly in developing supramolecular assemblies and crystalline materials with defined architectures [4]. The scaffold's inherent hydrogen-bonding capacity (two acceptor atoms, no donors) and moderate LogP value position it favorably within drug-like chemical space, adhering to key parameters of Lipinski's Rule of Five for orally bioavailable agents [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3